N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide, also known as MLN8237, is a small molecule inhibitor of Aurora kinase A, a protein involved in cell division. The compound was first synthesized in 2007 and has since been studied for its potential use in cancer treatment.
Wirkmechanismus
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide inhibits Aurora kinase A by binding to the ATP-binding site of the enzyme, preventing its activity. Aurora kinase A is involved in the regulation of mitosis, and its inhibition by this compound leads to defects in spindle formation and chromosome segregation, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have effects on normal cells as well. Inhibition of Aurora kinase A in normal cells can lead to defects in mitosis and cell division, which can result in cell death or chromosomal abnormalities. This compound has also been shown to have effects on the immune system, with some studies suggesting that it may have immunosuppressive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide as a research tool is its specificity for Aurora kinase A. This allows researchers to study the effects of Aurora kinase A inhibition without the confounding effects of off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide. One area of interest is the development of combination therapies involving this compound and other cancer drugs. Another potential direction is the study of this compound in combination with immunotherapy, as there is evidence to suggest that Aurora kinase A inhibition may have immunosuppressive effects. Additionally, further research is needed to better understand the potential side effects of this compound on normal cells, as well as its long-term effects on cancer cells.
Synthesemethoden
The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 3-aminophenol to form the corresponding amide. The final step involves the reaction of the amide with 3-methoxy-2-naphthoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide has been extensively studied for its potential use in cancer treatment. Aurora kinase A is overexpressed in many types of cancer and is involved in tumor growth and metastasis. Inhibition of Aurora kinase A with this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression.
Eigenschaften
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3/c1-31-23-14-17-8-3-2-7-16(17)13-21(23)25(30)28-19-10-6-9-18(15-19)27-24(29)20-11-4-5-12-22(20)26/h2-15H,1H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKRQQLCSNVQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.